molecular formula C31H46O10 B10781076 Formylstrospeside CAS No. 6875-10-1

Formylstrospeside

Cat. No.: B10781076
CAS No.: 6875-10-1
M. Wt: 578.7 g/mol
InChI Key: XKWTVJAWBRFKLO-UHFFFAOYSA-N
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Description

Formylstrospeside is a steroid glycoside, specifically a cardenolide, which is a type of compound known for its biological activity, particularly in the context of cardiac glycosides. These compounds are often derived from plants and have significant pharmacological effects, especially on the cardiovascular system. This compound is known for its cytotoxic activity and has been studied for its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of formylstrospeside typically involves the extraction from natural sources such as Digitalis purpurea and Digitalis lanata. The process includes several steps of purification and chemical modification to isolate the desired compound. The synthetic route often involves the use of solvents like methanol and chloroform, and the reaction conditions include controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous chemicals. Techniques such as column chromatography and crystallization are commonly employed. The industrial process also ensures that the compound meets regulatory standards for pharmaceutical use .

Chemical Reactions Analysis

Types of Reactions: Formylstrospeside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can yield a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Formylstrospeside has a wide range of scientific research applications:

Mechanism of Action

Formylstrospeside exerts its effects primarily through its interaction with the sodium-potassium ATPase enzyme. This interaction inhibits the enzyme’s activity, leading to an increase in intracellular sodium levels. This, in turn, affects calcium ion concentrations within the cell, ultimately influencing cardiac muscle contraction. The compound’s cytotoxic effects are also linked to its ability to induce apoptosis in cancer cells through various molecular pathways .

Comparison with Similar Compounds

Formylstrospeside is unique among cardenolides due to its specific structural features and biological activity. Similar compounds include:

This compound stands out due to its specific combination of cytotoxic and cardiotonic effects, making it a valuable compound for both research and therapeutic applications.

Properties

CAS No.

6875-10-1

Molecular Formula

C31H46O10

Molecular Weight

578.7 g/mol

IUPAC Name

[3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] formate

InChI

InChI=1S/C31H46O10/c1-16-25(34)27(37-4)26(35)28(40-16)41-19-7-9-29(2)18(12-19)5-6-21-20(29)8-10-30(3)24(17-11-23(33)38-14-17)22(39-15-32)13-31(21,30)36/h11,15-16,18-22,24-28,34-36H,5-10,12-14H2,1-4H3

InChI Key

XKWTVJAWBRFKLO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC=O)O)C)C)O)OC)O

Origin of Product

United States

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